

Confirming the Binding Mode of 4-Benzhydrylpiperidine Derivatives: A Computational and Experimental Comparison

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Compound of Interest

Compound Name: *4-(Diphenylmethyl)piperidine*

Cat. No.: B042399

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A comparative guide for researchers and drug development professionals on leveraging computational modeling to elucidate the binding mechanisms of 4-benzhydrylpiperidine derivatives, supported by experimental data.

The 4-benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of biological entities, most notably the dopamine transporter (DAT) and sigma receptors. Understanding the precise binding mode of these derivatives is crucial for rational drug design and the development of novel therapeutics with improved potency and selectivity. This guide provides a comparative overview of how computational modeling, in conjunction with experimental binding assays, can be used to confirm and rationalize the binding of 4-benzhydrylpiperidine derivatives to their protein targets.

Comparative Analysis of Binding Affinities

The following tables summarize the *in vitro* binding affinities of selected 4-benzhydrylpiperidine and related piperidine/piperazine derivatives for the dopamine transporter and sigma-1 receptor. These quantitative data highlight the impact of structural modifications on binding potency and provide a basis for computational validation.

Table 1: Dopamine Transporter (DAT) Binding Affinities of 4-Benzhydrylpiperidine Analogs

Compound ID	R1 (Piperidine N1-substituent)	R2 (Piperidine Ring Substituent)	DAT IC50 (nM)[1]
(+)-5	4-Fluorobenzyl	trans-3-Hydroxy	0.46
(-)-5	4-Fluorobenzyl	trans-3-Hydroxy	56.7
(±)-cis-4	4-Fluorobenzyl	cis-3-Hydroxy	2.5

Data extracted from a study on hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine.[1]

Table 2: Sigma-1 Receptor (S1R) Binding Affinities of Piperidine/Piperazine Derivatives

Compound ID	Core Scaffold	R1 (Piperidine/Piperazine N1-substituent)	S1R Ki (nM)
1	Piperidine	2-(4-phenylpiperazin-1-yl)-2-oxoethyl	3.2
2	Piperidine	3-(4-phenylpiperazin-1-yl)-3-oxopropyl	24
Haloperidol	Piperidine	4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl	2.5

Data from a study on piperidine/piperazine-based compounds with sigma receptor affinity.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are methodologies for key experiments relevant to the pharmacological profiling of 4-benzhydrylpiperidine derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of test compounds to the dopamine transporter.

Methodology:

- **Membrane Preparation:** Crude striatal membrane fractions are prepared from rat brain tissue.
- **Radioligand Binding:** For DAT binding, [³H]WIN 35,428 (a cocaine analog) is commonly used as the radioligand.
- **Incubation:** The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature and duration (e.g., 25°C for 60-90 minutes).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The radioactivity retained on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibitory constant) values can be calculated using the Cheng-Prusoff equation.

Molecular Docking Simulation Protocol

A generalized workflow for the molecular docking of 4-benzhydrylpiperidine derivatives is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to its target protein.

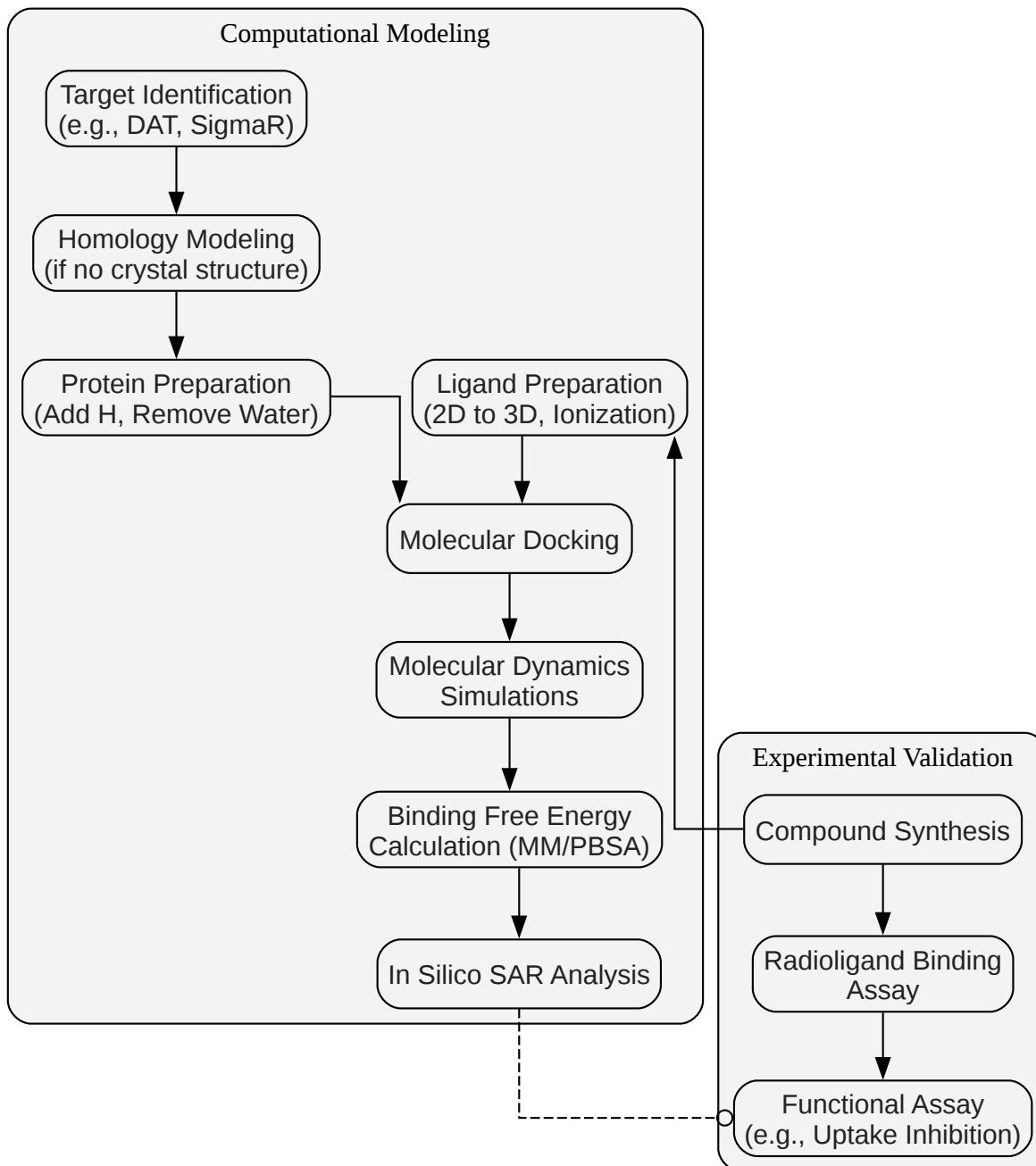
Methodology:

- **Protein and Ligand Preparation:** The three-dimensional coordinates of the target proteins are typically obtained from the RCSB Protein Data Bank. Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges using force fields. Ligand structures are sketched and optimized to their lowest energy conformation.

- **Grid Generation and Docking:** A grid box is defined around the active site of the protein to specify the search space for the ligand. Docking simulations are then performed using software such as AutoDock, Glide, or GOLD, which systematically sample different conformations and orientations of the ligand within the binding pocket.
- **Scoring and Analysis:** The resulting poses are evaluated using a scoring function that estimates the binding affinity. The poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.

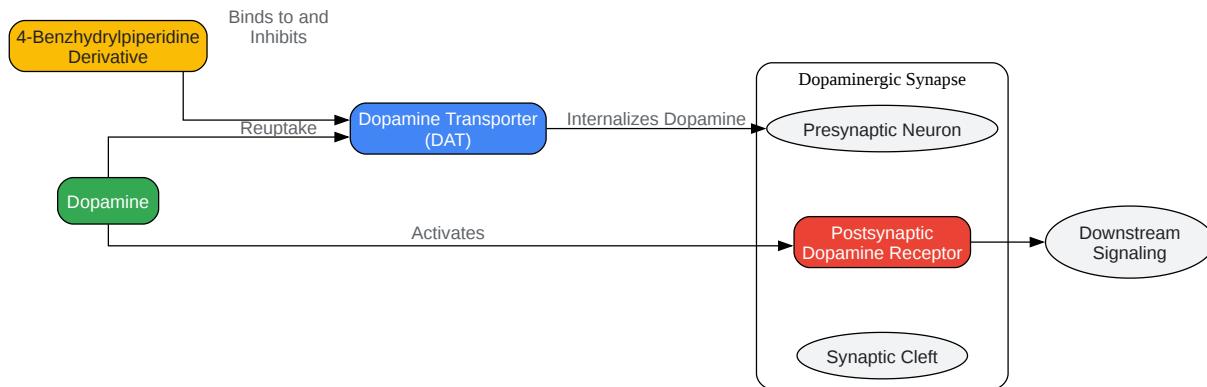
Visualizing Computational Workflows and Binding Hypotheses

Graphviz diagrams are provided to illustrate the logical flow of a typical computational and experimental workflow for investigating the binding mode of 4-benzhydrylpiperidine derivatives, as well as a hypothetical signaling pathway where these compounds might be active.



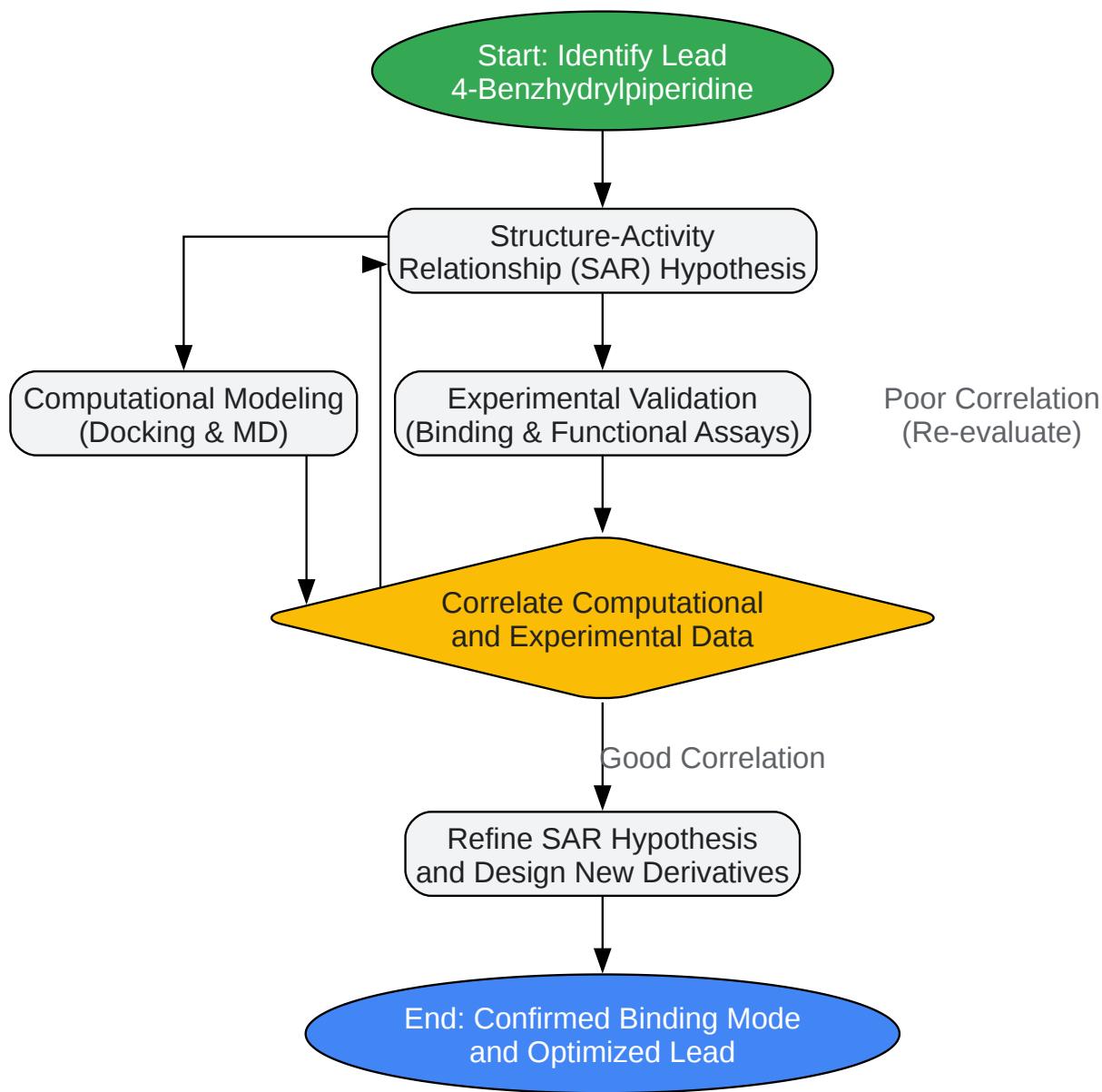
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Caption: Computational and experimental workflow for binding mode analysis.



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Caption: Hypothetical signaling pathway at a dopaminergic synapse.



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References

- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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